3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound that belongs to the class of alcohols It features a pyrazole ring substituted with a 2-methoxyethyl group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanal or 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanoic acid.
Reduction: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propane.
Substitution: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propyl halides.
Wissenschaftliche Forschungsanwendungen
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- 3-((1-(2-Ethoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- 3-((1-(2-Methoxyethyl)-1H-imidazol-4-yl)oxy)propan-1-ol
Uniqueness
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C9H16N2O3 |
---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]oxypropan-1-ol |
InChI |
InChI=1S/C9H16N2O3/c1-13-6-3-11-8-9(7-10-11)14-5-2-4-12/h7-8,12H,2-6H2,1H3 |
InChI-Schlüssel |
SVSBJSDNKZXIPX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(C=N1)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.